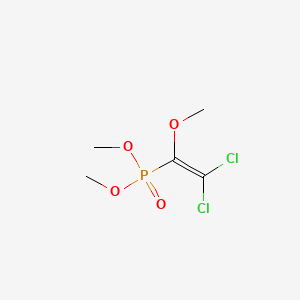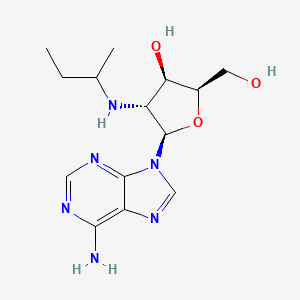
2'-(2-Butylamino)-2'-deoxyadenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-(2-Butylamino)-2’-deoxyadenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications that include a butylamino group at the 2’ position and the absence of a hydroxyl group at the same position. These modifications can significantly alter its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-2’-deoxyadenosine typically involves multiple steps, starting from a suitable purine derivative. The key steps include:
Protection of functional groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Introduction of the butylamino group: This is achieved through nucleophilic substitution reactions.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production methods for 2’-(2-Butylamino)-2’-deoxyadenosine would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反应分析
Types of Reactions
2’-(2-Butylamino)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can modify the butylamino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups at the amino position.
科学研究应用
2’-(2-Butylamino)-2’-deoxyadenosine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study nucleoside analogs’ effects on cellular processes.
Industry: It may be used in the development of new pharmaceuticals or as a reagent in chemical synthesis.
作用机制
The mechanism of action of 2’-(2-Butylamino)-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The butylamino group can affect the compound’s binding affinity to enzymes and receptors, altering its biological activity. Molecular targets may include DNA polymerases and reverse transcriptases, making it a potential candidate for antiviral and anticancer therapies.
相似化合物的比较
Similar Compounds
2’-(2-Amino)-2’-deoxyadenosine: Similar structure but with an amino group instead of a butylamino group.
2’-(2-Methylamino)-2’-deoxyadenosine: Contains a methylamino group instead of a butylamino group.
2’-(2-Ethylamino)-2’-deoxyadenosine: Contains an ethylamino group instead of a butylamino group.
Uniqueness
The uniqueness of 2’-(2-Butylamino)-2’-deoxyadenosine lies in its butylamino group, which can significantly alter its chemical and biological properties compared to other similar compounds. This modification can affect its solubility, stability, and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
134934-96-6 |
|---|---|
分子式 |
C14H22N6O3 |
分子量 |
322.36 g/mol |
IUPAC 名称 |
(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-4-(butan-2-ylamino)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-7(2)19-9-11(22)8(4-21)23-14(9)20-6-18-10-12(15)16-5-17-13(10)20/h5-9,11,14,19,21-22H,3-4H2,1-2H3,(H2,15,16,17)/t7?,8-,9-,11+,14-/m1/s1 |
InChI 键 |
FLWDFNRCXTYRGD-FANCQLLMSA-N |
手性 SMILES |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O |
规范 SMILES |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




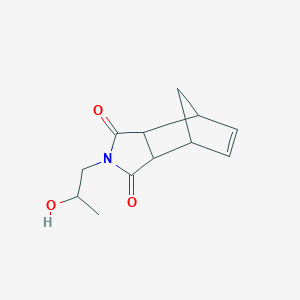
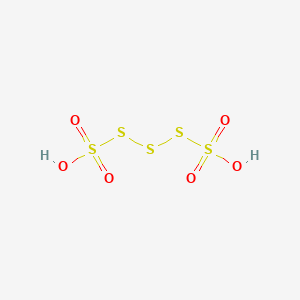
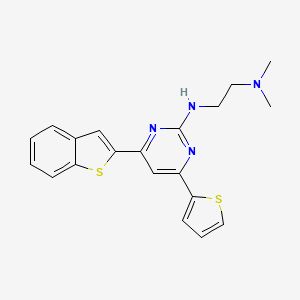

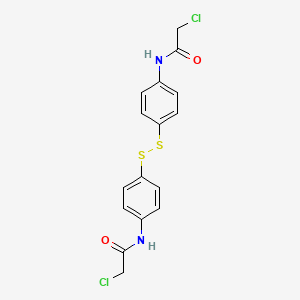
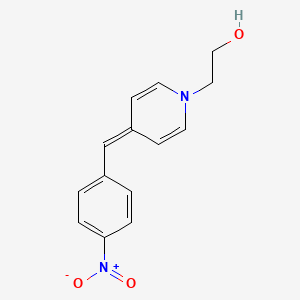



![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
![4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
